N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine
Description
N-{1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine is a heterocyclic compound featuring a 2-methyl-1,3-oxazole moiety linked to a benzenesulfonyl group, which is further connected to an azetidine ring and a pyridazine amine. This structure combines multiple pharmacophoric elements, including the sulfonamide group (known for enhancing bioavailability and target binding) and the azetidine ring (a strained four-membered ring that influences conformational stability).
Properties
IUPAC Name |
N-[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-12-19-16(11-25-12)13-4-6-15(7-5-13)26(23,24)22-9-14(10-22)20-17-3-2-8-18-21-17/h2-8,11,14H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAMVXCYAPWJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine is human carbonic anhydrases (hCAs). These enzymes are involved in many important physiological and pathological processes. It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma.
Mode of Action
This compound interacts with its targets by inhibiting the activity of human carbonic anhydrases. This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II.
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound affects various biochemical pathways. These enzymes are involved in many important physiological and pathological processes. The inhibition of these enzymes has a wide range of pharmacological applications in such areas as ophthalmology, treatment of epilepsy, oncology, as well as in the development of modern anti-infective drugs.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of human carbonic anhydrases. This results in a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli.
Biological Activity
N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and effects on various biological systems, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 408.5 g/mol. Its structure features a pyridazine core linked to an azetidine moiety and a benzenesulfonyl group, which contributes to its bioactivity.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzenesulfonyl Group : This is typically achieved through sulfonation reactions involving benzenesulfonyl chloride.
- Construction of the Azetidine Ring : This can be accomplished via cyclization reactions involving appropriate precursors.
- Pyridazine Formation : The final structure is completed by linking the azetidine to the pyridazine nucleus through suitable coupling methods.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown inhibition of vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in tumor angiogenesis. A related compound demonstrated an IC50 value of 0.30 nM against VEGF-stimulated human umbilical vein endothelial cells .
Enzyme Inhibition
The compound has been reported to inhibit human carbonic anhydrases (hCAs), particularly hCA II, which plays roles in various physiological processes including respiration and acid-base balance . The inhibition of this enzyme can affect multiple biochemical pathways relevant to cancer and other diseases.
Antimicrobial Activity
In vitro studies have shown that similar compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 44 nM .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a pyridazine derivative similar to this compound in a mouse xenograft model using human lung adenocarcinoma A549 cells. The compound inhibited tumor growth significantly at a dosage of 1 mg/kg bid .
Study 2: Enzyme Targeting
Research focused on the interaction between this compound and hCA II showed that it effectively reduced enzyme activity in vitro. This inhibition was linked to alterations in cellular pH balance and metabolic processes .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.5 g/mol |
| Anticancer IC50 (VEGF inhibition) | 0.30 nM |
| hCA II Inhibition | Yes |
| MIC against S. aureus | 44 nM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxazole/Thiazole Moieties
- N-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine ():
- Shares the 2-methyl-1,3-oxazol-4-ylphenyl group but replaces the azetidine-sulfonamide-pyridazine system with a bicyclic azabicyclo[2.2.2]octane amine.
- Key Differences :
- The bicyclic structure increases molecular weight (MW: ~313 g/mol vs.
The absence of a sulfonamide group may limit hydrogen-bonding interactions compared to the target compound.
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine ():
- Replaces oxazole with a thiazole ring and substitutes the sulfonamide with a methoxyphenyl group.
- Key Differences :
- Thiazole’s sulfur atom introduces electronegativity differences, altering electronic properties and binding modes.
- The methoxy group improves lipophilicity but may increase susceptibility to oxidative metabolism.
Pyridazine/Pyrimidine-Based Analogues
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
- Features a pyrazole core instead of pyridazine, with a cyclopropylamine substituent.
- Key Differences :
- Pyrazole’s aromaticity and planar structure may favor π-π stacking interactions, unlike pyridazine’s dual nitrogen atoms, which enable stronger hydrogen bonding.
- 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid (): Combines pyrimidine and pyridine rings with a carboxylic acid group. Key Differences:
- The carboxylic acid enhances solubility but may limit blood-brain barrier penetration.
- Pyrimidine’s nitrogen arrangement differs from pyridazine, altering binding specificity (e.g., for folate targets vs. kinase ATP pockets) .
Sulfonamide-Containing Analogues
- 4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine ():
- Contains a benzothiazole ring and chlorinated aromatic system.
- Key Differences :
- The benzothiazole moiety is associated with anticancer activity, suggesting divergent therapeutic applications compared to the target compound’s oxazole-pyridazine system .
Comparative Data Table
| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Synthetic Yield (%) | Key Pharmacological Notes |
|---|---|---|---|---|---|
| N-{1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine | Azetidine, Pyridazine | Sulfonamide, 2-methyloxazole | ~375 (estimated) | Not reported | Enhanced H-bonding, kinase targeting |
| N-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine | Azabicyclo[2.2.2]octane | 2-methyloxazole, bicyclic amine | ~313 | Not reported | High receptor affinity, lower solubility |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazole | Cyclopropylamine, pyridine | ~215 | 17.9 | Planar structure favors π-π stacking |
| 4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | Benzothiazole | Chlorine, pyridinemethyl | ~275 | Not reported | Anticancer potential, high lipophilicity |
Research Findings and Implications
- Synthetic Efficiency : Sulfonamide-based synthesis (as inferred for the target compound) may offer higher yields and scalability compared to copper-catalyzed methods used for pyrazole derivatives () .
- Target Selectivity : The dual nitrogen atoms in pyridazine (vs. pyrimidine or pyridine) may enhance selectivity for kinases requiring dual H-bond interactions .
- Metabolic Stability : The azetidine ring’s strain could increase metabolic clearance rates compared to bicyclic or thiazole-containing analogues .
Q & A
Q. What synthetic strategies are commonly employed for preparing azetidine-containing sulfonamide derivatives like this compound?
The synthesis typically involves multi-step reactions, including sulfonylation of azetidine intermediates and coupling with heterocyclic amines. For example:
-
Key steps :
- Sulfonylation : Reacting azetidine derivatives with activated sulfonyl chlorides (e.g., 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride) under basic conditions (cesium carbonate or triethylamine) .
- Coupling reactions : Copper(I)-catalyzed cross-coupling (e.g., Ullmann-type) to attach pyridazin-3-amine, as seen in analogous pyrazole-amine syntheses .
-
Example protocol :
Step Reagents/Conditions Yield Sulfonylation Cs₂CO₃, DMSO, 35°C, 48h ~18% Purification Chromatography (EtOAc/hexane)
Q. How is structural characterization performed for this compound, and what spectral data are critical?
Characterization relies on:
Q. What analytical methods validate purity and stability in pharmacological assays?
- HPLC/LC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mass confirmation .
- Stability studies : Incubation in simulated physiological buffers (pH 2–7.4) followed by time-point analysis .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yielding steps (e.g., <20%) in the synthesis?
- Catalyst screening : Replace Cu(I)Br with Pd-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency .
- Solvent optimization : Test polar aprotic solvents (DMF, NMP) to improve solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction time from days to hours, as demonstrated in pyridazine derivatives .
Q. What computational methods predict binding affinity or metabolic stability for this compound?
Q. How do structural modifications (e.g., oxazole vs. thiazole substitution) impact bioactivity?
-
Comparative SAR studies :
Heterocycle IC₅₀ (Enzyme X) LogP 2-methyloxazole 0.8 µM 2.1 Thiazole 3.2 µM 2.9 - Key finding : Oxazole improves solubility and target affinity due to lower hydrophobicity .
Q. How are contradictions in biological data (e.g., conflicting IC₅₀ values) resolved?
Q. What strategies address challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous processing to mitigate exothermic risks in sulfonylation .
- Green chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) .
Cross-Disciplinary Considerations
Q. How is environmental impact assessed for waste generated during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
